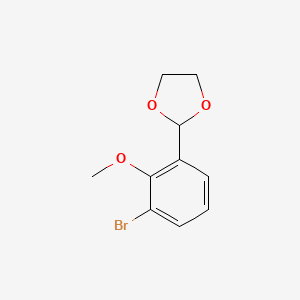

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane

Description

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a bromine atom, a methoxy group, and a dioxolane ring

Properties

IUPAC Name |

2-(3-bromo-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-7(3-2-4-8(9)11)10-13-5-6-14-10/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYXZTLQEAPWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form various derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions.

- Oxidation and Reduction Reactions : The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield various derivatives.

Table 1: Types of Reactions Involving 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine substitution with nucleophiles | Amines, thiols |

| Oxidation | Methoxy oxidation to aldehydes or acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohols or other derivatives | Lithium aluminum hydride, sodium borohydride |

Medicinal Chemistry

This compound is valuable in the development of pharmaceuticals, particularly those requiring brominated aromatic compounds. Its reactivity makes it suitable for creating drug candidates that may exhibit enhanced biological activities.

Case Study: Development of Anticancer Agents

Recent studies have explored the use of brominated aromatic compounds in anticancer drug development. The presence of the dioxolane ring in 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane enhances its potential as a scaffold for designing novel anticancer agents.

Material Science

In material science, 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane can be utilized in the synthesis of polymers and other materials with specific properties. The compound's ability to undergo various chemical transformations allows it to be incorporated into functional materials.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or crosslinker in polymer production |

| Functional Materials | Incorporation into materials for specific electronic or optical properties |

Unique Properties

Compared to other brominated aromatic compounds, 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is distinct due to its dioxolane ring. This structure imparts specific chemical properties that enhance its utility in synthetic applications.

Table 3: Comparison with Related Compounds

| Compound Name | Key Characteristics |

|---|---|

| 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | Different substitution pattern affecting reactivity |

| 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane | Fluorine substitution alters electronic properties |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane involves its reactivity due to the presence of the bromine atom and the methoxy group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic substitution or oxidation. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This distinguishes it from other brominated aromatic compounds, making it valuable in certain synthetic applications.

Biological Activity

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural features, including a dioxolane ring and a brominated aromatic system. The presence of halogen substituents such as bromine enhances the compound's potential biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is , and it has a molar mass of approximately 259.09 g/mol. The dioxolane ring structure provides a reactive site that can participate in various chemical transformations, which are crucial for its biological activity.

The biological activity of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine atom can enhance binding affinity due to its electronegative nature, while the methoxy group may contribute to increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane exhibit various biological activities including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of related dioxolane compounds on human cancer cell lines (HeLa and A549). While specific data on 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane was limited, structurally similar compounds demonstrated notable cytotoxicity at concentrations ranging from 1 to 25 µM, suggesting potential for further investigation into this compound's antitumor properties .

Antimicrobial Studies

In antimicrobial assays, derivatives of dioxolanes have been screened against various pathogens. For instance, compounds with similar structural features were tested against Aspergillus species and showed promising antifungal activity. This suggests that 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane could also possess similar properties .

Data Table: Biological Activities of Dioxolane Derivatives

| Compound Name | Activity Type | Target Organisms/Cells | Observed Effect |

|---|---|---|---|

| 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | Antitumor | HeLa (cervical cancer) | Cytotoxic at high concentrations |

| 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane | Antifungal | Aspergillus niger | Inhibition observed |

| 1,3-Dioxolane derivatives | Anti-inflammatory | Various inflammatory models | Reduced inflammation |

Synthesis and Applications

The synthesis of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane typically involves multi-step organic reactions that allow for the introduction of the bromine and methoxy groups onto the aromatic ring. Its applications extend beyond medicinal chemistry into materials science where its unique properties can be utilized in developing advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.